2-Propenamide, N,N'-methylenebis-, polymer with 2-propenamide
Description
2-Propenamide, N,N'-methylenebis-, polymer with 2-propenamide is a useful research compound. Its molecular formula is C10H15N3O3 and its molecular weight is 225.24 g/mol. The purity is usually 95%.
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Mechanism of Action
Target of Action
The primary target of 2-Propenamide, N,N’-methylenebis-, polymer with 2-propenamide, also known as N,N’-Methylenebis(acrylamide), is the acrylamide monomer . This compound acts as a crosslinking agent, binding to the acrylamide monomer to form a polymer .
Mode of Action
N,N’-Methylenebis(acrylamide) interacts with its target, the acrylamide monomer, through a process known as polymerization . This process involves the formation of covalent bonds between the acrylamide monomers, facilitated by the N,N’-Methylenebis(acrylamide). The result is a crosslinked polymer structure .
Biochemical Pathways
The primary process involved is the polymerization of acrylamide monomers, which can influence various biochemical processes depending on the nature of the resulting polymer .
Pharmacokinetics
Given its role as a polymerization agent, it is likely that its bioavailability and pharmacokinetic profile are significantly influenced by the properties of the resulting polymer .
Result of Action
The primary result of the action of N,N’-Methylenebis(acrylamide) is the formation of a crosslinked polymer structure from acrylamide monomers . This can have various molecular and cellular effects depending on the specific properties of the resulting polymer and its application.
Action Environment
The action, efficacy, and stability of N,N’-Methylenebis(acrylamide) can be influenced by various environmental factors. These may include the concentration of acrylamide monomers, the presence of other substances that can interact with the polymer, and physical conditions such as temperature and pH . .
Biochemical Analysis
Biochemical Properties
The role of 2-Propenamide, N,N’-methylenebis-, polymer with 2-propenamide in biochemical reactions is not fully understood. It is known to interact with various enzymes, proteins, and other biomolecules. The nature of these interactions is complex and may involve both covalent and non-covalent bonds .
Cellular Effects
The effects of 2-Propenamide, N,N’-methylenebis-, polymer with 2-propenamide on cells and cellular processes are diverse. It can influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of action of 2-Propenamide, N,N’-methylenebis-, polymer with 2-propenamide is complex. It may exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2-Propenamide, N,N’-methylenebis-, polymer with 2-propenamide can change over time. This includes information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies .
Dosage Effects in Animal Models
The effects of 2-Propenamide, N,N’-methylenebis-, polymer with 2-propenamide can vary with different dosages in animal models. This could include any threshold effects observed in these studies, as well as any toxic or adverse effects at high doses .
Metabolic Pathways
2-Propenamide, N,N’-methylenebis-, polymer with 2-propenamide is involved in various metabolic pathways. It interacts with several enzymes and cofactors, and may affect metabolic flux or metabolite levels .
Transport and Distribution
It may interact with transporters or binding proteins, and may affect its localization or accumulation .
Subcellular Localization
It may be directed to specific compartments or organelles by targeting signals or post-translational modifications .
Properties
IUPAC Name |
prop-2-enamide;N-[(prop-2-enoylamino)methyl]prop-2-enamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10N2O2.C3H5NO/c1-3-6(10)8-5-9-7(11)4-2;1-2-3(4)5/h3-4H,1-2,5H2,(H,8,10)(H,9,11);2H,1H2,(H2,4,5) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OCQZXMCGTAWGEQ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC(=O)N.C=CC(=O)NCNC(=O)C=C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15N3O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
25034-58-6 | |
Details | Compound: Acrylamide-N,N′-methylenebisacrylamide copolymer | |
Record name | Acrylamide-N,N′-methylenebisacrylamide copolymer | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=25034-58-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
DSSTOX Substance ID |
DTXSID00941686 | |
Record name | N,N'-Methylenedi(prop-2-enimidic acid)--prop-2-enimidic acid (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00941686 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
225.24 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Odorless whitish solid; [Bio-Rad Laboratories MSDS] | |
Record name | Acrylamide, N,N-methylenebisacrylamide copolymer | |
Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
URL | https://haz-map.com/Agents/11393 | |
Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
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CAS No. |
25034-58-6, 198493-83-3 | |
Record name | 2-Propenamide, N,N'-methylenebis-, polymer with 2-propenamide | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0025034586 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2-Propenamide, N,N'-methylenebis-, polymer with 2-propenamide | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | N,N'-Methylenedi(prop-2-enimidic acid)--prop-2-enimidic acid (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00941686 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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